5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid
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Overview
Description
5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid is a complex organic compound with the molecular formula C15H10O6 It is known for its unique structure, which includes a carboxylic acid group, a hydroxybenzoic acid moiety, and a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydroxybenzoic acid with a suitable aldehyde or ketone, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Aurintricarboxylic acid:
Hydroxybenzoic acids: A class of compounds with similar hydroxybenzoic acid moieties but different substituents on the aromatic ring.
Uniqueness
5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H12O6 |
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Molecular Weight |
300.26 g/mol |
IUPAC Name |
5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H12O6/c1-8(9-2-4-13(17)11(6-9)15(19)20)10-3-5-14(18)12(7-10)16(21)22/h2-7,17H,1H3,(H,19,20)(H,21,22)/b10-8- |
InChI Key |
GZUNJUHSRLTITI-NTMALXAHSA-N |
Isomeric SMILES |
C/C(=C/1\C=CC(=O)C(=C1)C(=O)O)/C2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(=C1C=CC(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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